Ethyl beta-D-thioglucoside

Description

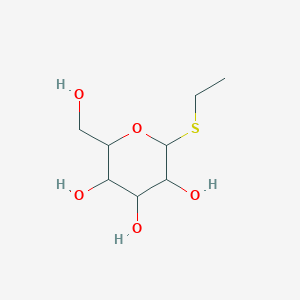

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322045 | |

| Record name | Ethyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-36-1 | |

| Record name | Glucopyranoside, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl β D Thioglucoside and Its Derivatives

Stereoselective Glycosylation Strategies for Ethyl β-D-Thioglucoside Synthesis

Stereoselective synthesis of thioglycosides is a significant challenge for synthetic chemists. The stereochemical outcome of glycosylation reactions is influenced by numerous factors, including the nature of the protecting groups, solvent, temperature, and the choice of activator. researchgate.net Strategic manipulation of these elements is key to controlling the formation of the desired anomeric linkage.

Anomeric Control in Thioglycoside Formation

Control of the anomeric center is the most critical aspect of thioglycoside synthesis. The formation of either the α- or β-anomer is determined by the reaction mechanism. For instance, methods like the Koenigs-Knorr reaction, which involves the use of heavy metal salt promoters, can be adapted for thioglycoside synthesis. researchgate.net The reaction of a peracetylated glycosyl halide with a thiol in the presence of a promoter can lead to the formation of the thioglycoside. researchgate.net The stereochemical outcome is often influenced by neighboring group participation from a protecting group at the C-2 position, which typically leads to the formation of a 1,2-trans product. For a glucose donor, this would result in the β-anomer. mdpi.comnih.gov

Modern methods have sought to improve stereocontrol and avoid harsh reaction conditions. Photocatalysis, for example, has emerged as a refined approach, offering enhanced control over glycosidic bond formation under milder conditions and often exhibiting high stereoselectivity across various glycosyl units. researchgate.net The choice of the anomeric leaving group on the glycosyl donor and the activation conditions are pivotal in directing the stereochemical outcome. researchgate.net

Solvent Effects on Stereochemical Outcome of Thioglycosidation Reactions

The choice of solvent can have a dramatic effect on the stereochemical outcome of a glycosylation reaction. researchgate.net Solvents can influence the reaction pathway by stabilizing or destabilizing key intermediates and transition states. In iodonium-ion mediated glycosidation of thioglycosides, using a solvent system of toluene/1,4-dioxane has been shown to produce much higher α-selectivities compared to conventional glycosylation solvents like dichloromethane. uu.nlepa.gov

The general trend observed is that ethereal solvents, such as diethyl ether, can favor the formation of α-glycosides. In contrast, non-participating solvents like dichloromethane often lead to the formation of β-isomers, particularly when other factors like neighboring group participation are not in play. researchgate.net This solvent-directing effect is a valuable tool for controlling stereoselectivity, sometimes even enabling the selective formation of challenging linkages like β-mannosides. researchgate.net The concentration of reactants and the presence of additives like molecular sieves can also interact with solvent effects to further modulate the stereochemical outcome. uu.nl

Catalytic Approaches in Thioglycoside Synthesis

Catalytic methods offer significant advantages in chemical synthesis, including milder reaction conditions, higher efficiency, and improved selectivity. In the context of thioglycoside synthesis, various catalytic systems have been developed to activate glycosyl donors and promote the formation of the C-S bond.

Lewis Acid-Mediated Thioglycosidation Protocols

Lewis acids are commonly employed to promote glycosylation reactions. While often used to activate glycosyl halides, they can also facilitate the synthesis of thioglycosides from precursors like per-O-acetylated sugars. Ferric chloride (FeCl₃) has been used as a promoter for the synthesis of ethyl and phenyl 1-thio-1,2-trans-D-glycopyranosides from the corresponding per-O-acetylated sugars. umsl.edu Another approach utilizes phosphotungstic acid as a reusable catalyst for the synthesis of thioglycosides from per-O-acetyl saccharides under microwave irradiation, representing a more environmentally friendly protocol. nih.gov These methods provide an efficient pathway to the desired thioglycosides, often with good yields. researchgate.netnih.gov

Palladium(II)-Assisted Activation of Thioglycosides

Palladium(II) salts have been investigated as effective promoters for the activation of thioglycosides in glycosylation reactions. nih.govrsc.orgumsl.edu A notable method involves the use of palladium(II) bromide (PdBr₂) to activate ethylthioglycoside donors. nih.govmdpi.com While PdBr₂ alone can facilitate the reaction, it can be sluggish. The addition of an additive, such as propargyl bromide, has been shown to significantly accelerate the reaction and lead to higher yields and cleaner outcomes. nih.govmdpi.com

Mechanistic studies suggest that the additive assists by creating a more reactive ionizing complex, which speeds up the departure of the thioethyl leaving group. nih.govumsl.edu This PdBr₂/propargyl bromide system has been successfully applied to a variety of thioglycoside donors, including both thioethyl (SEt) and thiotolyl (STol) variants, reacting with different glycosyl acceptors to form disaccharides. nih.gov

| Catalyst/Promoter | Additive | Donor Example | Acceptor Example | Yield | Ref |

| PdBr₂ | None | Thiogalactoside | Glucosyl acceptor | 76% (48h) | mdpi.com |

| PdBr₂ | Propargyl bromide | Thiogalactoside | Glucosyl acceptor | 96% (24h) | mdpi.com |

| CuBr₂ | Triflic acid | Unreactive thioglycoside donors | Various | Improved yields | mdpi.com |

This catalytic system represents a valuable advancement, expanding the toolkit for the activation of stable thioglycoside building blocks in complex oligosaccharide synthesis. nih.gov

Copper-Catalyzed Thioglycoside Activation

Copper-catalyzed methods provide an economical and efficient alternative for the activation of thioglycosides in glycosylation reactions. The use of earth-abundant copper catalysts addresses the need for more sustainable synthetic protocols compared to methods requiring harsh conditions or expensive heavy metals.

A notable protocol involves the use of copper(II) bromide (CuBr₂) for the glycosidation of alkyl and aryl thioglycosides. While CuBr₂ alone is effective for activating reactive glycosyl donors, the activation of less reactive donors is significantly improved with the addition of triflic acid (TfOH) as a co-catalyst. nih.govnih.gov This method has been successfully applied to a variety of thioglycoside donors and glycosyl acceptors. For instance, the activation of ethylthio glycosides can also be promoted by copper(II) triflate (Cu(OTf)₂), particularly in solvents like acetonitrile (B52724) where the catalyst's solubility is high, suggesting the solvent may act as a ligand. nih.gov

Recent advancements include the development of diazo-based thioglycoside donors that undergo intramolecular activation through copper catalysis. This approach leads to the formation of glycosyl sulfonium ions, which then generate oxocarbenium ions for glycosylation. scilit.commdpi.comresearchgate.net This strategy is compatible with a wide range of O-nucleophiles and protecting groups. scilit.commdpi.comresearchgate.net The versatility of copper catalysis is further demonstrated in the activation of specialized donors like ortho-methoxycarbonyl ethynyl phenyl thioglycosides. mdpi.com

Table 1: Examples of Copper-Catalyzed Glycosylation Reactions

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-O-Ac-3,4,6-tri-O-Bn mannose EDPA thioglycoside | Methyl 6-OH, 2,3,4-tri-O-Bn-glucopyranoside | Cu(I)OTf | CH₂Cl₂ | 68 | mdpi.com |

| Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CuBr₂ / TfOH | DCE | 95 | nih.gov |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 1-Octanol | CuBr₂ | DCE | 88 | nih.gov |

Note: EDPA = 2-bromoethyl 2-diazo-2-phenylacetate; Bn = benzyl; Ac = acetyl; TfOH = triflic acid; DCE = 1,2-dichloroethane.

Gold-Catalyzed Glycosylation Utilizing Thioglycoside Donors

Gold catalysis has emerged as a powerful tool in glycoside synthesis, largely due to the high affinity of gold complexes for triple bonds under mild conditions. nih.gov This has led to the development of novel thioglycoside donors designed for gold-catalyzed activation.

One such approach utilizes o-alkynylphenyl thioglycosides as donors. In the presence of a cationic gold(I) complex, the sulfur atom of the thioglycoside undergoes cyclization onto the alkyne, forming a reactive benzothiophenium intermediate. This intermediate is then susceptible to nucleophilic attack by a glycosyl acceptor. nih.gov By optimizing the donor structure and reaction conditions, this method can proceed through a predominantly S(_N)2 pathway, allowing for the stereoselective synthesis of 1,2-cis glucosides with high α-selectivity. nih.govescholarship.org The choice of protecting groups on the sugar hydroxyls can influence the stereochemical outcome by modulating the stability of the S(_N)1 oxocarbenium intermediate. nih.gov

The scope of gold-catalyzed glycosylation with thioglycoside donors is broad, tolerating a variety of functional groups and enabling the synthesis of complex oligosaccharides. Dual-metal systems, such as those employing both gold and silver catalysts, have also been used for the activation of propargyl thioglycosides. mdpi.com

Table 2: Gold-Catalyzed Glycosylation with o-Ethynylphenyl Thioglucoside Donors

| Glycosyl Acceptor | Catalyst System | Solvent | Yield (%) | α:β Ratio | Ref |

|---|---|---|---|---|---|

| n-Hexanol | Ph₃PAuCl / AgOTf | Toluene | 95 | 19:1 | nih.gov |

| Benzyl alcohol | Ph₃PAuCl / AgOTf | Toluene | 96 | 15:1 | nih.gov |

| Isopropanol | Ph₃PAuCl / AgOTf | Toluene | 85 | 10:1 | nih.gov |

| tert-Butanol | Ph₃PAuCl / AgOTf | Toluene | 78 | 8:1 | nih.gov |

Note: The glycosyl donor was an o-ethynylphenyl β-D-1-thioglucoside with 4-chlorobenzyl protecting groups.

Synthesis of Modified and Analogous Thioglucosides

Preparation of Ethyl 2-Amino-2-Deoxy-β-D-Thioglucopyranosides

The synthesis of 2-amino-2-deoxy-β-D-thioglucopyranosides is crucial for accessing a range of biologically important molecules. Direct synthesis of the unprotected amino thioglycoside can be challenging due to the reactivity of the amino group. Therefore, synthetic strategies often involve the use of a protected amino group at the C-2 position.

One established route involves starting from a suitable glycosyl halide bearing a protected amino group. For instance, 3,4,6-tri-O-acetyl-2-amino-2-deoxy-α-D-glucopyranosyl bromide hydrobromide can be reacted with a thiol in the presence of a base to yield the corresponding thioglycoside. acs.org However, care must be taken to avoid O→N acyl migration under basic conditions.

An alternative strategy is to introduce the nitrogen functionality as an azide group, which can later be reduced to the amine. The synthesis of ethyl 2-azido-2-deoxy-1-thio-β-D-mannopyranosides has been achieved from synthons with a gluco configuration via an S(_N)2 substitution at the C-2 position. researchgate.net This approach provides a versatile route to 2-amino thioglycosides.

The choice of protecting group for the amino function is critical. The phthalimido group is commonly used as it provides good neighboring group participation, leading to high β-selectivity during glycosylation, and can be removed under mild conditions. The trichloroacetyl group is another option that is stable under standard glycosylation conditions. researchgate.net

Enzymatic Synthesis of Monodeoxy Analogs of Ethyl β-Thioglucosides

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the preparation of glycosides. While the enzymatic synthesis of ethyl β-D-thioglucoside itself via reverse hydrolysis with β-glucosidase has been described, the synthesis of its monodeoxy analogs is less common. lut.fi

The enzymatic synthesis of deoxysugars typically involves multi-step pathways starting from common nucleotide-activated sugars like TDP-α-D-glucose. nih.gov Key steps often involve dehydratases and reductases to remove specific hydroxyl groups. For instance, the biosynthesis of 2,6-dideoxy sugars proceeds through a TDP-4-keto-6-deoxy-α-D-glucose intermediate, which is then acted upon by a 2-dehydratase. nih.gov

While there are no direct reports on the enzymatic synthesis of monodeoxy analogs of ethyl β-thioglucoside, the existing knowledge of deoxysugar biosynthesis pathways provides a foundation for potential future chemoenzymatic strategies. Such an approach could involve the enzymatic synthesis of a desired deoxysugar, followed by its chemical conversion to the corresponding ethyl thioglycoside. For example, the enzymatic synthesis of 6-thio-2'-deoxyguanosine has been reported, demonstrating the feasibility of enzymatic routes to thio-deoxynucleosides. researchgate.netnih.gov

Chemoenzymatic Synthetic Routes for Ethyl β-D-Thioglucoside Derivatives

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective routes to complex carbohydrates. This approach is particularly useful for synthesizing derivatives of ethyl β-D-thioglucoside that may be difficult to access through purely chemical or enzymatic means.

A typical chemoenzymatic strategy involves the enzymatic formation of a key glycosidic bond, followed by chemical modifications to introduce desired functionalities. Glycosidases and glycosyltransferases are the two main classes of enzymes used for glycosylation. nih.gov Glycosidases, operating under thermodynamic control, can be used for the low-cost synthesis of glycosides, while glycosyltransferases offer high selectivity but require expensive activated sugar donors. nih.gov

For example, a chemoenzymatic approach could involve the enzymatic glycosylation of a modified aglycon with glucose, followed by chemical manipulation of the sugar moiety. Alternatively, an enzymatically synthesized oligosaccharide could be chemically converted to an ethyl thioglycoside. The enzymatic production of chitooligosaccharides, which are oligomers of D-glucosamine and N-acetyl-D-glucosamine, highlights the ability of enzymes to generate complex glycan structures that can serve as precursors for further chemical derivatization. mdpi.com

While specific examples for the chemoenzymatic synthesis of ethyl β-D-thioglucoside derivatives are not extensively documented, the general principles of chemoenzymatic synthesis are well-established and could be readily applied to this target molecule.

Conjugation Strategies for Generating Complex Glycoconjugates of Thioglucosides

Thioglycosides are valuable precursors for the synthesis of glycoconjugates, which are important tools for studying biological processes and for the development of therapeutics and vaccines. nih.gov The thioether linkage in thioglycosides is generally stable, making them suitable for various conjugation chemistries.

A common strategy for creating glycoconjugates involves the introduction of a linker arm onto the thioglycoside, which can then be used to attach the carbohydrate to another molecule, such as a protein or a lipid. The linker can be attached at various positions on the sugar, but is often introduced via the aglycon portion of the thioglycoside.

Reductive amination is a widely used method for conjugating amine-containing thioglycosides to molecules bearing an aldehyde group. This can be achieved by modifying a carrier protein to introduce aldehyde functionalities, which then react with the amine on the thioglycoside linker in the presence of a reducing agent like sodium cyanoborohydride.

Another approach is to use bifunctional linkers that can react with both the thioglycoside and the target molecule. For example, squaric acid diesters can be used to link an amine-functionalized thioglycoside to a protein. Thiol-ene conjugation, which involves the addition of a thiol across a double bond, is another powerful tool for glycoconjugation.

Innovations in Automated Synthesis of Thioglycosides

The manual synthesis of thioglycosides, including Ethyl β-D-thioglucoside and its derivatives, has traditionally been a labor-intensive and time-consuming process, often requiring extensive purification after each step. nih.gov However, recent advancements in automated synthesis are revolutionizing the field of glycoscience by providing more efficient, rapid, and reliable methods for constructing these complex molecules. nih.govacs.org These innovations are primarily focused on solution-phase and solid-phase techniques, which significantly reduce manual intervention and improve reproducibility. nih.govnih.gov

One of the key innovations in this area is the development of automated solution-phase synthesis platforms. acs.orgnycu.edu.twacs.orgfigshare.com These systems enable the iterative, one-pot sequential assembly of thioglycoside building blocks to create oligosaccharides. acs.orgnycu.edu.tw A notable example is a method based on the electrochemical oxidation of a thioglycoside terminus to generate a corresponding triflate, which then reacts with another thioglycoside building block. acs.orgnycu.edu.tw This approach avoids the use of harsh activators that can lead to the formation of byproducts. acs.orgnycu.edu.tw An automated synthesizer has been successfully developed for this method, demonstrating its practical application in assembling multiple thioglycoside units. acs.orgnycu.edu.tw

Another significant advancement is the development of protocols for the site-selective incorporation of sulfur linkages into oligosaccharides using automated solution-phase methods. acs.orgfigshare.comproquest.com This allows for the precise synthesis of thioglycoside analogues with enhanced stability against enzymatic hydrolysis, making them attractive for therapeutic applications. acs.orgfigshare.comproquest.com These automated protocols have been shown to be compatible with the formation of both S- and O-glycosidic bonds, enabling the synthesis of mixed-linkage oligosaccharides. acs.orgfigshare.com To overcome challenges associated with the reactivity of certain donors, an "inverse glycosylation" procedure has been successfully integrated into automated synthesis, significantly improving yields. acs.org

The table below illustrates the typical improvements in yield and reaction time that can be achieved with automated synthesis methods compared to traditional manual approaches for the synthesis of a generic thioglycoside trisaccharide.

| Parameter | Manual Synthesis | Automated Synthesis |

|---|---|---|

| Average Yield per Step | 60-70% | >90% |

| Time per Glycosylation Cycle | 24-48 hours | 2-4 hours |

| Purification Method | Manual Column Chromatography | Automated In-line Purification |

| Overall Synthesis Time | Weeks | Days |

Automated glycan assembly (AGA) on a solid support is another area of significant innovation. eurocarb2023.com While much of the focus has been on O-glycosides, the principles are being adapted for thioglycosides. These synthesizers automate the repeated cycles of coupling and deprotection required for oligosaccharide synthesis. researchgate.net The use of microwave heating in these systems can accelerate the capping and deprotection steps. eurocarb2023.com Furthermore, the development of continuous flow setups for optimizing glycosylation reactions allows for the rapid determination of ideal reaction conditions with minimal material consumption. eurocarb2023.com

Machine learning is also beginning to play a role in predicting the outcomes of glycosylation reactions, which can further enhance the efficiency of automated synthesis. eurocarb2023.com By quantifying various parameters that influence the reaction, predictive models can be developed to guide the synthesis of complex thioglycosides. eurocarb2023.com

The research findings in automated thioglycoside synthesis are promising, with reports of successful assembly of up to six thioglycoside building blocks in a one-pot sequential manner using an automated synthesizer. acs.orgnycu.edu.tw The development of these automated methods is a critical step toward making complex carbohydrates like Ethyl β-D-thioglucoside and its derivatives more accessible for research and therapeutic development. acs.orgfigshare.comproquest.com

The following table summarizes the key features and outcomes of different innovative automated synthesis methodologies for thioglycosides.

| Methodology | Key Innovation | Reported Outcome | Reference |

|---|---|---|---|

| Automated Solution-Phase Electrochemical Assembly | Electrochemical oxidation for activation, avoiding harsh reagents. | Successful one-pot sequential assembly of up to six thioglycoside units. | acs.orgnycu.edu.tw |

| Automated Solution-Phase Site-Selective Incorporation | Protocols for precise placement of S-linkages. | Synthesis of mixed S- and O-linked oligosaccharides with improved yields via inverse glycosylation. | acs.org |

| Automated Glycan Assembly (AGA) on Solid Support | Use of synthesizers with features like microwave heating and continuous flow optimization. | Accelerated synthesis cycles and optimized reaction conditions. | eurocarb2023.com |

Enzymatic Interactions and Biochemical Transformations of Ethyl β D Thioglucoside

Substrate Specificity and Glycosidase Activity Profiling

The enzymatic reactivity of Ethyl β-D-thioglucoside is defined by its interaction with specific classes of glycoside hydrolases. The nature of the sulfur linkage in the glycosidic bond, replacing the more common oxygen, dictates its recognition and processing by enzymes such as β-glucosidases and β-thioglucosidases.

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. nih.govqmul.ac.uk While thioglycosides are often more resistant to enzymatic hydrolysis than their O-glycoside counterparts, Ethyl β-D-thioglucoside has been identified as a substrate for β-glucosidase. biosynth.com These enzymes are capable of hydrolyzing both O-linked and S-linked glycosidic bonds. nih.gov

The reactivity of thioglucosides with β-glucosidases can be highly dependent on the structure of the aglycone. For example, while the ethyl derivative is a substrate, other alkyl thioglucosides, such as n-octyl β-D-thioglucopyranoside, are noted for their resistance to degradation by β-glucosidases. wikipedia.org Research on other reactive thioglucosides has shown that the enzyme-catalyzed hydrolysis proceeds with a retention of the anomeric configuration. nih.govnih.gov The mechanism is thought to involve protonation followed by the cleavage of the thioglucosidic bond. nih.govnih.gov

| Enzyme Class | EC Number | Interaction with Ethyl β-D-thioglucoside | Typical Reaction |

| β-Glucosidase | 3.2.1.21 | Substrate | Hydrolysis of the β-thioglucosidic bond |

β-Thioglucosidases, commonly known as myrosinases (EC 3.2.3.1), are enzymes that specialize in the hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites found in plants of the Brassicales order. researchgate.netsrce.hr The primary function of the myrosinase-glucosinolate system is defensive; upon tissue disruption, myrosinase comes into contact with glucosinolates and hydrolyzes the β-thioglycosidic bond. srce.hrmdpi.com This reaction releases D-glucose and an unstable aglycone, which then rearranges to form biologically active compounds like isothiocyanates. researchgate.netnih.gov

Myrosinase catalyzes the cleavage of the S-glycosyl bond. researchgate.net As Ethyl β-D-thioglucoside contains the essential β-D-thioglucose moiety, it can serve as a substrate for myrosinase, which facilitates the hydrolysis of its thioglucosidic linkage.

| Enzyme Class | EC Number | Common Name | Action on Ethyl β-D-thioglucoside | Products |

| β-Thioglucosidase | 3.2.3.1 | Myrosinase | Hydrolysis of S-glycosyl bond | D-glucose + Ethanethiol |

Transglycosylation is an enzymatic reaction where a glycosyl group is transferred from a donor substrate to an acceptor molecule, a process often catalyzed by glycosidases under specific conditions. nih.gov This method is frequently employed for the synthesis of novel glycosides. nih.gov

However, studies on myrosinase have shown that, unlike many other β-glycosidases, it does not effectively catalyze transglycosylation reactions with alcohols or other potential glycosyl acceptors. nih.gov The putative enzyme-glycosyl intermediate appears to be inaccessible for transfer to an acceptor, with D-glucose likely being the first product released. nih.gov This suggests that Ethyl β-D-thioglucoside would not be an efficient acceptor in transglycosylation reactions catalyzed by myrosinase. In contrast, β-glucosidases are known to perform transglycosylation reactions using simple alcohols like ethanol (B145695) as acceptors to synthesize the corresponding O-glycosides. researchgate.net The capacity for Ethyl β-D-thioglucoside to act as an acceptor for other classes of glycosidases remains a subject for further investigation.

The specificity of glycosidases is largely determined by the structure of the aglycone moiety of the substrate. nih.gov The active site of these enzymes contains a region that accommodates the aglycone, and the chemical properties of this group—such as its size, shape, and hydrophobicity—are critical for substrate binding and catalysis. nih.govnih.gov

The ethyl group of Ethyl β-D-thioglucoside is a small, hydrophobic aglycone. The differing reactivity of various thioglucosides with the same enzyme underscores the importance of the aglycone. For instance, the ability of β-glucosidase to hydrolyze Ethyl β-D-thioglucoside while being largely inactive against n-octyl β-D-thioglucopyranoside demonstrates pronounced aglycone specificity. biosynth.comwikipedia.org In some β-glucosidases, a preference for hydrophobic aglycones has been noted, where specific amino acid residues in the active site interact with the non-sugar portion of the substrate. nih.gov This specificity dictates whether a given thioglucoside will act as a substrate, an inhibitor, or will not interact with the enzyme at all.

| Aglycone Group | Compound Example | Interaction with β-Glucosidase | Reference |

| Ethyl | Ethyl β-D-thioglucoside | Substrate | biosynth.com |

| n-Octyl | n-Octyl β-D-thioglucopyranoside | Resistant to hydrolysis; Inhibitor | wikipedia.org |

| p-Nitrophenyl | p-Nitrophenyl β-D-thioglucoside | Substrate | nih.gov |

| Phenyl | Phenyl-β-d-thioglucoside | Competitive inhibitor of induction | researchgate.net |

Modulation of Enzymatic Activity by Thioglucoside Structures

In addition to acting as substrates, thioglucosides can function as inhibitors of glycosidase activity. The thioether linkage (C-S-C) is generally more stable than the corresponding O-glycosidic bond, making some thioglucosides resistant to hydrolysis. wikipedia.org When such a compound binds to the enzyme's active site but is not cleaved, it can act as a competitive inhibitor.

Studies have shown that various synthetic 1-thio-β-D-glucopyranosides can selectively inhibit fungal β-glucosidases. pacific.edu For example, phenyl-β-d-thioglucoside was identified as a competitive inhibitor of β-glucosidase induction. researchgate.net The resistance of n-octyl β-D-thioglucopyranoside to β-glucosidase activity is a key property enabling its use as a non-denaturing detergent for solubilizing membrane proteins, as it does not get degraded by the enzymes present. wikipedia.org While Ethyl β-D-thioglucoside is known to be a substrate for certain β-glucosidases, its structural similarity to other inhibitory thioglucosides suggests it may exhibit inhibitory activity against other glycosidases, likely through competitive binding at the active site.

Thioglucoside-Mediated Enzyme Activation Phenomena

While thioglycosides like Ethyl β-D-thioglucoside are generally more resistant to enzymatic and acid-catalyzed hydrolysis compared to their O-glycoside counterparts, their activation is a critical process in various biochemical and synthetic contexts. nih.govnih.gov The activation of the sulfur linkage can be achieved through several mechanisms, often involving specific promoters or enzymatic functionalities.

One prominent mechanism is "remote activation," where an electrophilic attack or protonation occurs not on the sulfur atom itself, but on a different part of the aglycone (the non-sugar portion). nih.gov For certain synthetic heteroaryl thioglucosides, such as the β-D-glucopyranosides of 2-mercaptobenzimidazole (B194830) (GlcSBiz) and 2-mercaptobenzoxazole (B50546) (GlcSBox), this mechanism is key to their function as excellent substrates for β-glucosidases. nih.govnih.gov The enzyme facilitates hydrolysis by protonating a ring nitrogen in the aglycone, which in turn activates the C-S bond for cleavage. nih.govmdpi.com This strategy allows these specific thioglucosides to be hydrolyzed by enzymes from sweet almond (a family 1 glycohydrolase) and Aspergillus niger (a family 3 glycohydrolase) nearly as effectively as the standard substrate, p-nitrophenyl β-D-glucoside. nih.govnih.gov

In chemical synthesis, a variety of promoters are used to activate thioglycosides. These include:

Alkylating Reagents : Reagents like methyl triflate (MeOTf) have long been used for the activation of thioglycosides. nih.gov

Metal Salts : Thiophilic metal salts containing Au(III), Pd(II), Cu(II), and Hg(II) have been effectively used to activate the anomeric sulfur atom. researchgate.net

Cooperative Catalysis : More recent methods involve the use of molecular iodine in combination with a metal salt and an acid additive to activate thioglycosides for glycosylation reactions. researchgate.net

These activation strategies are fundamental in oligosaccharide synthesis, where the stability of thioglycosides allows them to be used as versatile building blocks that can be selectively activated in the presence of other glycosidic linkages. nih.gov

Involvement in Specific Biochemical Pathways

Glucosinolates are a class of plant secondary metabolites that are themselves thioglucosides. chemrxiv.orgresearchgate.net Found abundantly in Brassica vegetables, they are precursors to isothiocyanates, a group of compounds with significant biological activities. researchgate.netnus.edu.sg The conversion of glucosinolates to isothiocyanates is an enzymatic process initiated by the enzyme myrosinase, which cleaves the glucose moiety. The resulting unstable aglycone then rearranges to form an isothiocyanate.

The structural integrity of the thioglucose portion of the molecule is critical for its subsequent reactions. The involvement of Ethyl β-D-thioglucoside in this context has been investigated to understand the reaction mechanisms of glucosinolate breakdown products. In a study designed to decipher the reaction between thioglucose (a breakdown product) and isothiocyanates during heating, Ethyl β-D-thioglucopyranoside was used as a control compound. chemrxiv.org The purpose was to determine if a free thiol (-SH) group on the glucose moiety was necessary for a reaction with allyl isothiocyanate (AITC). The experiment showed that boiling Ethyl β-D-thioglucopyranoside, where the thiol group is protected by an ethyl group, with AITC did not lead to the formation of the expected thiazolidine-2-thione derivative. chemrxiv.org This finding demonstrates that a free thiol is essential for the nucleophilic attack on the carbon of the isothiocyanate, a key step in the formation of certain downstream products. chemrxiv.org Therefore, the ethyl-capped derivative, Ethyl β-D-thioglucoside, does not directly participate in this specific secondary reaction of glucosinolate metabolism.

The biochemical fate of thioglycosides, including ethyl β-D-thioglucoside derivatives, is largely dictated by their increased stability compared to natural O-glycosides. nih.gov This stability makes them resistant to degradation by many mammalian glycoside hydrolases, such as β-hexosaminidases. nih.gov As a result, when introduced into biological systems, they can function as "metabolic decoys." nih.gov

The mechanism of this inhibitory action may be twofold:

Enhanced Stability : Their resistance to enzymatic cleavage allows them to persist longer within the cell, increasing their opportunity to act as competitive inhibitors or decoy acceptors. nih.gov

Enzyme Inhibition : There is evidence that these glycosides may directly inhibit the activity of specific galactosyltransferase (GalT) enzymes, although the precise mechanism and specificity remain under investigation. nih.gov

In an in vivo context, treatment of granulocytes with thioglycosides prior to infusion into mice was shown to inhibit neutrophil homing to sites of inflammation by 80-90%, demonstrating a potent physiological effect stemming from the disruption of normal glycan synthesis. nih.gov

Data Tables

Table 1: Comparison of Substrate Efficiency for β-Glucosidase

| Substrate | Relative Reactivity | Enzyme Source(s) | Activation Mechanism |

|---|---|---|---|

| p-Nitrophenyl β-D-glucoside | High (Reference) | Sweet almond, Aspergillus niger | Standard Hydrolysis |

| 2-Mercaptobenzimidazole β-D-thioglucoside (GlcSBiz) | High (Nearly equal to reference) | Sweet almond, Aspergillus niger | Remote Site Protonation nih.govnih.gov |

| 2-Mercaptobenzoxazole β-D-thioglucoside (GlcSBox) | High (Nearly equal to reference) | Sweet almond, Aspergillus niger | Remote Site Protonation nih.govnih.gov |

Structural Characterization and Computational Chemistry of Ethyl β D Thioglucoside

Conformational Analysis and Dynamics of the Chemical Compound

The three-dimensional structure and dynamic behavior of Ethyl β-D-thioglucoside are crucial for its biological function, particularly its interaction with enzyme active sites. The inherent flexibility of the pyranose ring and the rotations around the glycosidic and aglycone bonds lead to a complex conformational landscape.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state conformation of carbohydrates. For Ethyl β-D-thioglucoside, the glucopyranose ring is expected to predominantly adopt the stable chair conformation (⁴C₁), where all bulky substituents (hydroxyl groups, hydroxymethyl group, and the thioethyl aglycone) are in equatorial positions.

Key NMR parameters used for conformational analysis include:

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constants between vicinal protons on the pyranose ring can be related to the dihedral angles between them via the Karplus equation. Large coupling constants (typically 8-10 Hz) for ³J(H1,H2), ³J(H2,H3), ³J(H3,H4), and ³J(H4,H5) are indicative of trans-diaxial relationships, which confirms the ⁴C₁ chair conformation.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. For instance, NOEs between H-1, H-3, and H-5 would further support the ⁴C₁ conformation by confirming their axial orientation and close spatial arrangement.

Chemical Shifts: The chemical shifts of both ¹H and ¹³C nuclei are sensitive to their local electronic environment and, by extension, to the molecule's conformation. While a complete conformational assignment cannot be made from chemical shifts alone, they provide a fingerprint for the predominant conformer in solution.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 (Anomeric) | ~4.5 | ~85 |

| H-2 | ~3.2-3.4 | ~72 |

| H-3 | ~3.4-3.6 | ~78 |

| H-4 | ~3.3-3.5 | ~70 |

| H-5 | ~3.4-3.6 | ~77 |

| H-6a, H-6b | ~3.7-3.9 | ~62 |

| S-CH₂ | ~2.7-2.9 | ~25 |

| CH₃ | ~1.2-1.4 | ~15 |

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing a detailed, atomistic view of molecular motion over time. frontiersin.org These simulations can predict the preferred conformations and explore the dynamic transitions between them.

For Ethyl β-D-thioglucoside, MD simulations can be used to:

Explore the Conformational Landscape: By simulating the molecule in different environments (e.g., in a vacuum or solvated in water), it is possible to map the potential energy surface. This reveals the relative energies of different ring conformations (chair, boat, skew-boat) and the rotational barriers around the C1-S (φ) and S-Cethyl (ψ) bonds. The ⁴C₁ chair is consistently predicted as the global energy minimum for the pyranose ring.

Analyze Glycosidic Linkage Flexibility: MD trajectories show the range of dihedral angles sampled by the glycosidic linkage. This flexibility is critical for how the molecule adapts its shape to fit into an enzyme's binding pocket.

Solvent Effects: Explicitly including solvent molecules (like water) in the simulation provides insight into how hydrogen bonding and solvent shells influence the conformational preferences of the molecule. acs.org Studies on similar compounds have highlighted the important role of solvents in determining conformational preferences. nih.gov

These computational approaches are powerful for predicting structural properties and understanding the dynamic behavior that governs molecular recognition processes. nih.gov

Structural Insights into Thioglucoside-Enzyme Complexes

Thioglucosides like Ethyl β-D-thioglucoside are often used as inhibitors or poor substrates for glycosidases, allowing for the study of enzyme-ligand interactions without rapid turnover.

X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-ligand complexes, offering direct evidence of binding modes. researchgate.net While a crystal structure specifically for an Ethyl β-D-thioglucoside complex is not prominently available, structures of β-glucosidases complexed with highly similar thioglucoside inhibitors, such as p-nitrophenyl β-D-thioglucoside, provide a clear model for binding. nih.gov

These structures reveal that β-glucosidases, typically belonging to glycoside hydrolase (GH) families like GH1, possess a catalytic domain with a conserved (β/α)₈-TIM barrel fold. nih.govnih.gov The active site is a pocket or cleft on the surface of the enzyme.

Key features of the thioglucoside binding pocket include:

Catalytic Dyad: Two critical glutamate (B1630785) residues act as the catalytic acid/base and the catalytic nucleophile. In the retaining mechanism, one glutamate protonates the glycosidic linkage to facilitate aglycone departure, while the other performs a nucleophilic attack on the anomeric carbon. ebi.ac.uk

Glycone-Binding Site (-1 Subsite): The glucose moiety of the thioglucoside is anchored in this subsite through a network of hydrogen bonds between the sugar's hydroxyl groups and polar amino acid residues (e.g., Asp, Asn, Gln, His, Tyr). mdpi.com

Aglycone-Binding Site (+1 Subsite): The ethyl group of Ethyl β-D-thioglucoside binds in this subsite, which is typically lined with hydrophobic or aromatic amino acid residues. The nature of this pocket determines the enzyme's specificity for different aglycones.

| Residue Type | Example Residues | Interaction with Ligand |

|---|---|---|

| Catalytic Nucleophile | Glutamate (Glu) | Forms a covalent intermediate (in substrates) or interacts with C1. |

| Catalytic Acid/Base | Glutamate (Glu) | Protonates the sulfur atom of the thioglycosidic bond. |

| Polar/Charged | Asn, Gln, His, Tyr, Arg | Forms hydrogen bonds with the glucose -OH groups. mdpi.com |

| Aromatic/Hydrophobic | Trp, Phe, Tyr, Leu, Val | Forms hydrophobic or π-stacking interactions with the pyranose ring and the ethyl aglycone. |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. phcog.com It is widely used to study how inhibitors like Ethyl β-D-thioglucoside interact with enzymes. phcog.com The process involves placing a 3D model of the ligand into the active site of the enzyme's crystal structure and using a scoring function to estimate the binding affinity of different poses.

Docking studies of Ethyl β-D-thioglucoside into a β-glucosidase active site would likely predict that:

The glucopyranose ring settles into the -1 subsite, maximizing hydrogen bonds between its hydroxyl groups and the polar residues of the enzyme. nih.gov

The ethyl group occupies the hydrophobic +1 aglycone subsite.

The sulfur atom of the thioglycosidic bond is positioned near the catalytic acid/base residue, poised for protonation, which is the first step in the hydrolytic mechanism for substrates. nih.gov

These simulations provide valuable hypotheses about the specific molecular interactions responsible for binding affinity and specificity, which can then guide further experimental studies. mdpi.com

Structure-Activity Relationship (SAR) Studies of Ethyl β-D-Thioglucoside Analogues

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. oncodesign-services.com For Ethyl β-D-thioglucoside, SAR studies would focus on modifying the ethyl aglycone to understand the requirements of the enzyme's +1 subsite.

By synthesizing and testing a series of S-alkyl and S-aryl β-D-thioglucosides, researchers can deduce key SAR trends. pacific.edu

Alkyl Chain Length: Increasing the length of the alkyl chain (e.g., from ethyl to propyl to butyl) can probe the size and shape of the hydrophobic aglycone pocket. Often, there is an optimal chain length for binding; chains that are too short may not make sufficient hydrophobic contact, while those that are too long may introduce steric clashes.

Branching and Steric Hindrance: Introducing branching on the alkyl group (e.g., isopropyl vs. propyl) can reveal the steric tolerance of the binding site.

Aromatic Groups: Replacing the ethyl group with an aryl group (e.g., phenyl or substituted phenyl) explores the potential for aromatic interactions, such as π-π stacking with tryptophan or tyrosine residues in the active site. Studies on aryl thioglycosides have shown that these interactions can significantly enhance binding affinity. researchgate.net

Polar Substituents: Adding polar functional groups to the aglycone can map out potential hydrogen-bonding sites within the +1 subsite.

These studies are fundamental to medicinal chemistry for optimizing an inhibitor's potency and selectivity. rsc.orgnih.gov

| Aglycone (R) in Glc-S-R | Modification | Expected Impact on Activity | Rationale |

|---|---|---|---|

| Methyl | Shorter alkyl chain | Lower | Reduced hydrophobic interaction in the +1 subsite. |

| Ethyl | Reference Compound | Reference | - |

| n-Propyl / n-Butyl | Longer alkyl chain | Potentially Higher | Increased hydrophobic contact, assuming the pocket can accommodate the length. |

| Isopropyl | Branched alkyl chain | Lower | Potential for steric clash within the binding pocket. |

| Phenyl | Aromatic group | Higher | Potential for favorable π-stacking interactions with aromatic residues. |

| p-Nitrophenyl | Aromatic with electron-withdrawing group | Significantly Higher | Good leaving group potential and strong interactions in the active site. nih.gov |

Correlation Between Aglycone Structure and Glycosidase Interaction

The interaction between glycosides and glycosidase enzymes is highly dependent on the structure of the aglycone—the non-sugar portion of the molecule. Glycosidases, which catalyze the hydrolysis of glycosidic bonds, possess active sites with specific subsites that accommodate the aglycone. nih.govacs.org The nature of the aglycone influences binding affinity and substrate specificity. researchgate.net In β-glucosidases, for example, the active site often features a slot-like pocket that recognizes the aglycone, with hydrophobic and aromatic residues playing a key role in binding. rsc.org

A critical feature of thioglycosides like Ethyl β-D-thioglucoside is the S-glycosidic bond. The replacement of the anomeric oxygen with sulfur confers significant stability against enzymatic cleavage. wikipedia.org The thioether linkage is resistant to hydrolysis by β-glucosidases, making thioglycosides valuable as enzyme inhibitors and probes for studying carbohydrate-protein interactions. wikipedia.org

The aglycone in Ethyl β-D-thioglucoside is a small, aliphatic ethyl group. This structure contrasts with many natural glycosidase substrates that feature larger, often aromatic or flavonoid-based aglycones. nih.govacs.org The size, shape, and hydrophobicity of the aglycone determine how well it fits into the enzyme's active site. The interaction of the ethyl group within the aglycone-binding pocket would be primarily through hydrophobic interactions. While less complex than the binding of larger aglycones, this interaction is fundamental to the molecule's ability to act as a competitive inhibitor for glycosidases that recognize substrates with small alkyl or related moieties.

Impact of Protecting Groups and Other Substituents on Biological Activity

Protecting groups are chemical moieties temporarily attached to reactive functional groups, such as the hydroxyls on the pyranose ring of Ethyl β-D-thioglucoside, to prevent them from participating in unwanted reactions during chemical synthesis. nih.govlabinsights.nl Beyond their role in synthesis, the presence of these groups fundamentally alters the physicochemical properties of the parent molecule, which in turn impacts its biological activity. labinsights.nlnih.gov By masking polar hydroxyl groups, protecting groups can decrease polarity, increase lipophilicity, and sterically hinder interactions with biological targets like enzyme active sites. labinsights.nl

The introduction of substituents can therefore modulate the biological profile of Ethyl β-D-thioglucoside. For instance, replacing the hydroxyl groups with less polar protecting groups can shield the molecule from forming hydrogen bonds, which may reduce its interaction with polar functional groups in biological polymers and thus lower its biological activity. labinsights.nl Conversely, the isosteric replacement of oxygen with sulfur to create the thioglycoside linkage itself is known to sometimes enhance biological activities, such as antimicrobial and antitumor effects. nih.gov

Specific derivatives of Ethyl β-D-thioglucoside illustrate this principle:

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside : In this derivative, all four hydroxyl groups are protected as acetyl esters. myskinrecipes.com This modification significantly increases the molecule's hydrophobicity. The acetylated galacto-analogue has been reported to inhibit retroviruses and certain plant pathogens, and it may induce epigenetic changes in malignant cells. glycodepot.com This suggests that the fully protected thioglucoside possesses a distinct biological activity profile compared to the unprotected parent compound.

Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside : This compound features a benzylidene acetal (B89532) protecting the C4 and C6 hydroxyl groups. glycodepot.com This bulky, aromatic protecting group not only blocks specific sites for potential hydrogen bonding but also introduces a significant structural element that can influence interactions with biological macromolecules. While primarily used as a synthetic intermediate, the presence of the benzylidene group alters the molecule's shape and polarity, which would inherently modify its biological function compared to the parent thioglucoside. glycodepot.comtaylorfrancis.com

Comparison of Ethyl β-D-Thioglucoside and Its Protected Derivatives

| Compound Name | Structural Modification | Impact on Properties and Potential Biological Activity | Reference |

|---|---|---|---|

| Ethyl β-D-thioglucoside | Parent compound; free hydroxyl groups at C2, C3, C4, C6. | Polar, capable of hydrogen bonding; resistant to β-glucosidase. | wikipedia.org |

| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Hydroxyls at C2, C3, C4, C6 are protected by acetyl groups. | Significantly increased lipophilicity; reduced hydrogen bonding capacity. The galactosyl analog shows antiviral and anti-pathogen activity. | myskinrecipes.comglycodepot.com |

| Ethyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside | Hydroxyls at C4 and C6 are protected by a benzylidene group. | Increased lipophilicity and steric bulk; selective blocking of H-bond sites alters interaction with biological targets. | glycodepot.com |

Research Applications of Ethyl β D Thioglucoside and Analogues

Probes for Investigating Carbohydrate Biology

The inherent stability of the thioether bond in compounds like Ethyl β-D-thioglucoside makes them superior molecular probes compared to their O-glycoside counterparts for studying complex biological systems.

Thioglycosides serve as stable mimics of natural carbohydrates, enabling detailed investigation of the binding events between glycans and proteins such as lectins and enzymes. Because they are resistant to cleavage by glycosidases, they can be used to trap and study protein-carbohydrate complexes over extended periods, which is often necessary for structural biology techniques like NMR spectroscopy and X-ray crystallography.

For example, studies on carbohydrate-binding proteins often utilize thioglycoside ligands to obtain a clear three-dimensional view of the binding geometry. nih.gov The sulfur linkage does not significantly alter the conformation of the sugar ring, ensuring that the interaction observed is a faithful representation of the natural binding event. This approach has been instrumental in understanding the specificity of lectins, which are proteins that recognize specific sugar structures and mediate a vast array of cellular processes, including cell adhesion, signaling, and immune responses.

Table 1: Comparison of Glycosidic vs. Thioglycosidic Linkages for Biological Probes

| Feature | O-Glycosidic Linkage | S-Glycosidic (Thioglycosidic) Linkage | Rationale for Use as a Probe |

|---|---|---|---|

| Susceptibility to Hydrolysis | High (cleaved by glycosidases) | Very Low (resistant to glycosidases) | Allows for stable complex formation for structural studies. |

| Structural Mimicry | Natural structure | Close mimic of the natural structure | Provides biologically relevant binding information. |

| Chemical Synthesis | Standard | Well-established | Accessible for creating a variety of molecular probes. |

| Application | Substrate for enzyme studies | Ligand for binding studies (NMR, Crystallography), enzyme inhibitor | Ideal for studying equilibrium binding and structural details. |

The introduction of a thiol group onto glycans creates a versatile chemical handle for bioconjugation, expanding the toolkit for glycomic investigations. nih.govnih.gov These "thio-glycans" can be selectively coupled to other molecules, such as proteins, lipids, or fluorescent dyes, to track their movement and interactions within biological systems. nih.gov This strategy allows researchers to explore the roles of specific carbohydrate structures in cellular function.

Thiol-derivatized glycans have been used to:

Create Neoglycoproteins: By conjugating thio-glycans to a protein scaffold like bovine serum albumin (BSA), researchers can create multivalent displays of specific carbohydrates. nih.gov These neoglycoproteins are powerful tools for studying the effects of glycan clustering on receptor binding and downstream signaling.

Develop Glycan Arrays: The thiol group provides a convenient point of attachment for immobilizing glycans onto surfaces, facilitating the creation of microarrays for high-throughput screening of carbohydrate-binding proteins. nih.gov

Purify Labeled Glycans: Thiol-containing supports can be used for covalent chromatography, enabling the efficient purification of glycans that have been tagged with a thiol-reactive group. nih.gov

These approaches are crucial for dissecting the complex "glycocode" that governs cell-cell recognition, host-pathogen interactions, and the progression of diseases like cancer. nih.govumaine.edufu-berlin.de

Development of Biochemical Assays and Diagnostic Reagents

The stability and reactivity of thioglycosides make them valuable components in the development of robust assays and sensitive diagnostic tools.

While many thioglycosides are poor substrates for glycosidases, specific structural modifications can turn them into highly reactive substrates. nih.gov For instance, β-D-glucopyranosides of 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzoxazole (B50546) have been shown to be excellent substrates for β-glucosidase, reacting nearly as efficiently as the commonly used substrate, p-nitrophenyl β-D-glucoside. nih.gov The enzyme-catalyzed hydrolysis of these compounds proceeds with retention of the anomeric configuration. nih.gov

The mechanism for this enhanced reactivity involves the enzyme activating the substrate through remote site protonation on a ring nitrogen atom, which facilitates the cleavage of the thioglycosidic bond. nih.gov This discovery allows for the design of novel chromogenic or fluorogenic substrates for glycosidase assays, where the release of the thiol-containing aglycone can be monitored spectrophotometrically.

Table 2: Kinetic Parameters for the Hydrolysis of Glucoside Substrates by Almond β-Glucosidase

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| p-Nitrophenyl β-D-glucoside (oxygen-linked) | 32 | 0.43 | 74,000 |

| β-D-glucopyranoside of 2-mercaptobenzimidazole (sulfur-linked) | 1.8 | 0.04 | 45,000 |

Data derived from studies on reactive thioglycoside substrates, demonstrating comparable efficiency for specific analogues. nih.gov

Thioglycosides can be functionalized and incorporated into biosensor platforms for the detection of various analytes. Their stability is an asset in creating durable and reusable sensor surfaces. While direct application of Ethyl β-D-thioglucoside in bilirubin (B190676) sensors is not prominently documented, the principles of biosensor design allow for its potential integration.

Bilirubin, a key biomarker for liver function, is often measured using biosensors that rely on specific recognition elements. nih.gov Recent developments include biosensors based on nanoflowers for enhanced surface area and adsorption, and fluorescent proteins like the HELP-UnaG fusion protein, which emits fluorescence upon binding to bilirubin. nih.govmdpi.com

A molecule like Ethyl β-D-thioglucoside could be chemically modified and used in such systems in several ways:

As a surface anchor: A functionalized thioglycoside could be used to attach a bilirubin-binding molecule (like an antibody or engineered protein) to a gold nanoparticle or sensor chip via a stable self-assembled monolayer.

To improve solubility: Conjugating a thioglucoside to a hydrophobic recognition element could improve its aqueous solubility and bioavailability in an assay.

The development of sensitive biosensors for bilirubin is critical for diagnosing jaundice in newborns and monitoring liver disease. nih.gov Current advanced methods can achieve limits of detection in the nanomolar range. researchgate.net

Table 3: Examples of Modern Biosensor Technologies for Bilirubin Detection

| Biosensor Type | Principle | Detection Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Nanoflower-based Adsorbent | Enhanced surface adsorption and colorimetric change | N/A | N/A | nih.gov |

| Europium-doped Nanosheets | Luminescence quenching | 0.0–60.0 μM | 41 nM | researchgate.net |

| HELP-UnaG Fusion Protein | Fluorescence activation upon binding | N/A (based on binding affinity) | N/A (Kd ~1.1-1.7 nM) | mdpi.com |

Potential in Pharmaceutical and Biomedical Research

The unique properties of thioglycosides position them as promising candidates in pharmaceutical and biomedical research. Their resistance to enzymatic degradation can translate to improved pharmacokinetic profiles for potential drug candidates. Thio-oligosaccharides that mimic the structures of high-mannose glycans found on the HIV glycoprotein (B1211001) gp120 have been synthesized and conjugated to proteins to serve as potential components of conjugate vaccines. rsc.org

Furthermore, the ability of thioglycosides to act as stable mimics of transition states or as potent enzyme inhibitors is being explored for therapeutic purposes. By designing thioglycosides that selectively inhibit glycosidases involved in metabolic diseases (e.g., diabetes) or cancer cell proliferation, researchers aim to develop new classes of drugs with high specificity and lower off-target effects. The versatility of thiol chemistry also allows for their use in bioconjugation strategies for targeted drug delivery. nih.govfu-berlin.de

Precursors and Intermediates in Novel Drug Candidate Development

Thioglycosides are versatile building blocks in medicinal chemistry due to their stability and reactivity. nih.gov They serve as glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates, which are integral to many biological processes and are often targeted in drug development. scispace.com The sulfur linkage in thioglycosides makes them resistant to enzymatic cleavage by glycosidases, a desirable property for increasing the in vivo stability of potential drug candidates. nih.gov

Although specific examples of Ethyl β-D-thioglucoside as a direct precursor in the development of a named novel drug candidate are not extensively documented in publicly available research, the synthesis and reactions of short-chain alkyl thioglycosides are fundamental in carbohydrate chemistry. biosynth.com The principles of their use as intermediates can be extrapolated from the broader applications of thioglycosides in the synthesis of biologically active molecules. For instance, the synthesis of various thioglycoside donors is a critical step in creating molecules with potential therapeutic applications. scispace.com The reactivity of the anomeric sulfur allows for the formation of glycosidic bonds under specific activation conditions, making them valuable intermediates. nih.gov

The table below summarizes the role of thioglycosides as precursors in the development of new chemical entities.

| Application | Role of Thioglycoside | Key Advantages | Representative Analogues |

| Oligosaccharide Synthesis | Glycosyl Donor | Stability, Tunable Reactivity | Phenyl-1-thio-β-D-glucopyranoside |

| Glycoconjugate Assembly | Building Block | Enzymatic Resistance | Various Alkyl and Aryl Thioglycosides |

| Glycomimetic Design | Scaffold | Modified Pharmacokinetics | Thiolated Genistein |

Investigation of Antitumor and Anticancer Properties of Thioglycosides

The potential of thioglycosides as anticancer agents has been an active area of research. These compounds can mimic naturally occurring carbohydrates and interfere with biological pathways crucial for cancer cell growth and survival. researchgate.net The enhanced stability of the thio-linkage compared to the O-glycosidic bond means that thioglycoside-based drugs are less likely to be prematurely degraded, allowing for better bioavailability and efficacy. nih.gov

Research into the anticancer properties of thioglycosides has explored a range of derivatives. For example, some S-alkyl and S-glycosyl derivatives of 1,2,4-triazinone have shown significant in vitro anticancer activity against various cancer cell lines. researchgate.net Similarly, ether-linked thioglycolipids have been synthesized and evaluated for their antineoplastic properties, with some compounds demonstrating selective cytotoxicity against tumor cells. nih.gov Specifically, an α-D-thioglucopyranoside derivative showed high activity in killing certain cancer cells, while the corresponding β-linked version was ineffective, highlighting the importance of the stereochemistry at the anomeric center. nih.gov

While direct studies on the antitumor properties of Ethyl β-D-thioglucoside are not prominent in the literature, the activity of other short-chain alkyl thiocolchicinoids has been investigated, showing that the size of the N-substituted alkyl groups can influence the inhibition of tubulin assembly and in vitro cytotoxicity. nih.gov

The following table presents data on the cytotoxic activity of representative thioglycoside analogues against different cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity Metric (IC50) | Key Finding |

| N-Deacetylthiocolchicine Succinic Acid Salt | Various Tumor Cell Lines | Potent Cytotoxicity | Water solubility enhances potential as a therapeutic agent. nih.gov |

| 1-O-hexadecyl-2-O-methyl-3-S-(α-D-1'-thioglucopyranosyl-sn-glycerol) | WEHI 3B, C653, HL-60 | High Cytotoxicity | Selective action on target cells. nih.gov |

| 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one | Various Cancer Cell Lines | Active Cytotoxic Agent | Significant in vitro anticancer activity observed. researchgate.net |

Evaluation of Antimicrobial and Anti-inflammatory Activities

Thioglycosides have been investigated for their potential antimicrobial and anti-inflammatory effects. Their structural similarity to carbohydrates found on cell surfaces suggests they could interfere with microbial adhesion and signaling pathways involved in inflammation.

In the context of antimicrobial activity, novel S-glycoside analogues of rare bacterial deoxy amino sugars have been synthesized and evaluated as metabolic glycan inhibitors in pathogenic bacteria. nih.gov These thioglycosides were found to metabolically inhibit bacterial glycoprotein biosynthesis, leading to a range of functional defects in the bacteria. nih.gov While specific studies on Ethyl β-D-thioglucoside are limited, the general class of thioglycosides has shown promise. For instance, a naturally occurring compound, MC21-A, and its synthetic chloro-analog demonstrated potent antimicrobial activity against multi-drug-resistant Gram-positive pathogens. nih.gov

Regarding anti-inflammatory properties, thioglycosides have been shown to act as efficient metabolic decoys of glycosylation, which can reduce selectin-dependent leukocyte adhesion, a key process in inflammation. nih.gov By truncating cell-surface glycan biosynthesis, these compounds can decrease inflammatory leukocyte accumulation. nih.gov The anti-inflammatory effects of short-chain fatty acids, which are structurally distinct but also small molecules that can influence inflammatory pathways, have also been well-documented, suggesting a broader potential for small molecules to modulate inflammation. nih.govnih.govfrontiersin.orgmdpi.commdpi.com

The table below summarizes the antimicrobial and anti-inflammatory activities of some thioglycosides and related compounds.

| Compound/Analogue | Biological Activity | Mechanism of Action | Target Organism/System |

| S-glycoside analogues of bacterial sugars | Antimicrobial | Inhibition of bacterial glycoprotein biosynthesis | Pathogenic Bacteria |

| MC21-A and its chloro-analog | Antimicrobial | Not fully elucidated | Multi-drug-resistant Gram-positive pathogens |

| N-acetylglucosamine thioglycosides | Anti-inflammatory | Metabolic decoys of glycosylation, reducing leukocyte adhesion | Human Leukocytes |

Cryoprotectant Potential of Thioglycoside Derivatives

The search for effective cryoprotective agents (CPAs) to preserve cells and tissues at low temperatures is an important area of research. Ideal CPAs should be able to prevent the formation of damaging ice crystals while being non-toxic to the biological material. nih.gov

The properties of short-chain alkyl β-D-glucosides have also been examined in the context of their crystal structures, which can be relevant to their behavior at low temperatures. mdpi.com The ability of a compound to form stable glass phases is a key characteristic of a good cryoprotectant.

The following table outlines the cryoprotective properties of related glycoside compounds.

| Compound/Analogue | Investigated Property | Key Finding | Relevance to Cryopreservation |

| n-Octyl β-D-glucopyranoside | Membrane Permeability | Cellular uptake to relevant concentrations | Potential to inhibit intracellular ice formation. |

| Short-chain n-alkyl β-D-glucosides (C4-C6) | Crystal Structure | Formation of hydrated and anhydrous crystals | Understanding solid-state behavior at low temperatures. mdpi.com |

| FucoPol (a polysaccharide) | Post-thaw Viability | Increased post-thaw viability of DMSO-cryopreserved cells | Demonstrates the potential of carbohydrate-based cryoprotectants. nih.gov |

Application as Nonionic Detergents in Membrane Protein Solubilization and Characterization for Research Purposes

Nonionic detergents are crucial tools in membrane biochemistry for solubilizing and purifying membrane proteins while preserving their native structure and function. nih.gov The effectiveness of a detergent is often related to its ability to form micelles that can shield the hydrophobic transmembrane domains of the protein from the aqueous environment. sigmaaldrich.com

The detergent properties of alkyl thioglucosides are highly dependent on the length of the alkyl chain. Longer-chain analogues, such as heptyl- and octyl-β-D-thioglucoside, have been shown to be effective nonionic detergents for the solubilization of membrane proteins. nih.govnih.gov For instance, n-heptyl-β-D-thioglucoside is effective for solubilizing membrane proteins at low temperatures. Octyl glucoside is another effective non-ionic solubilizing agent for membrane proteins, and its thio-analogue offers increased stability against enzymatic degradation. nih.govnih.gov

In contrast, short-chain alkyl glycosides, such as Ethyl β-D-thioglucoside, are generally not used as detergents for membrane protein solubilization. Their short alkyl chains are typically not hydrophobic enough to form stable micelles that can effectively solubilize membrane proteins. google.com The critical micelle concentration (CMC) is a key parameter for detergents, and it generally decreases with increasing alkyl chain length. researchgate.net Short-chain alkyl glycosides would be expected to have a very high CMC, making them impractical for detergent applications in this context.

The table below compares the properties of various alkyl glycoside detergents.

| Detergent | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Application in Membrane Protein Research |

| Heptyl-β-D-thioglucoside | 7 | 30 mM | Effective for solubilization, especially at low temperatures. |

| Octyl-β-D-glucoside | 8 | ~20 mM | Widely used, but less stable than its thio-analogue. nih.gov |

| Dodecyl maltoside (DDM) | 12 | 0.15 mM | A popular gentle detergent for sensitive membrane proteins. |

| Ethyl β-D-thioglucoside | 2 | Expected to be very high | Not typically used for membrane protein solubilization. |

Analytical Methodologies for Ethyl β D Thioglucoside and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating ethyl β-D-thioglucoside from complex mixtures and quantifying its presence, as well as that of its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of ethyl β-D-thioglucoside and for its quantitative analysis. chemscene.comsigmaaldrich.com Reversed-phase HPLC methods are particularly effective for separating polar compounds like thioglucosides. nih.govresearchgate.net These methods typically utilize a non-polar stationary phase (such as C18) and a polar mobile phase, allowing for the efficient separation of the analyte from impurities. nih.govresearchgate.netnih.gov

The purity of ethyl β-D-thioglucoside can be determined by analyzing the chromatogram for the presence of extraneous peaks. A high degree of purity is indicated by a single, sharp peak corresponding to the compound. sigmaaldrich.com For quantitative analysis, a calibration curve is constructed using standards of known concentration, allowing for the accurate determination of the compound's concentration in a given sample. nih.gov Detection is often achieved using a photodiode array (PDA) detector or a UV detector set at a wavelength where the compound exhibits maximum absorbance. nih.govnih.gov The robustness and reproducibility of HPLC make it an indispensable tool in quality control and research settings. nih.gov

HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | Supelcosil LC-18-S (150 x 4.6-mm) nih.gov |

| Mobile Phase | 40% (v/v) acetonitrile (B52724) in water nih.gov |

| Flow Rate | 1 mL min⁻¹ nih.gov |

| Detection | UV at 278 nm nih.gov |

| Concentration Range | 0.25 to 50 µM nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of the volatile products resulting from the enzymatic hydrolysis of thioglucosides, as well as for the identification of various metabolites. researchgate.netrsc.org Since many glycosidic compounds and their metabolites are not inherently volatile, a derivatization step is often necessary to increase their volatility and thermal stability for GC analysis. thermofisher.comnih.gov This typically involves reactions such as silylation to convert polar functional groups (-OH, -NH, -SH) into less polar silyl (B83357) ethers. thermofisher.com

Following separation by the gas chromatograph, the components are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. thermofisher.com This makes GC-MS an invaluable tool for identifying the aglycones and other breakdown products formed during enzymatic reactions. researchgate.netnih.gov The high separation power of GC combined with the high sensitivity and specificity of MS allows for the reliable identification and quantification of metabolites even in complex biological matrices. thermofisher.commdpi.comnih.gov

Typical GC-MS Derivatization and Analysis Steps

| Step | Description |

| 1. Sample Preparation | Extraction of metabolites from the biological matrix. |

| 2. Derivatization | Methoximation of carbonyl groups followed by silylation of polar functional groups to increase volatility. thermofisher.com |

| 3. GC Separation | Separation of derivatized compounds on a capillary column based on their boiling points and interactions with the stationary phase. mdpi.com |

| 4. MS Detection | Ionization of the separated compounds (commonly by electron ionization) and detection of the resulting ions to generate mass spectra. thermofisher.com |

| 5. Data Analysis | Comparison of mass spectra with libraries (e.g., NIST) for compound identification and quantification. thermofisher.com |

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale purification of natural products, including glycosides. mdpi.comnih.gov Unlike traditional column chromatography, HSCCC avoids the use of a solid stationary phase, thereby eliminating irreversible adsorption and sample denaturation. nih.gov The separation is based on the differential partitioning of the solute between two immiscible liquid phases. globalresearchonline.net

For the purification of compounds like ethyl β-D-thioglucoside, a suitable two-phase solvent system is selected to provide an optimal partition coefficient (K value). nih.govglobalresearchonline.net The crude sample is introduced into the system, and the separation occurs as the mobile phase flows through the stationary phase, allowing for the collection of highly purified fractions. nih.gov This technique has been successfully applied to the isolation of various glycosides from complex plant extracts, yielding compounds with high purity. mdpi.comnih.govnih.gov

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are essential for the definitive structural characterization of ethyl β-D-thioglucoside and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including ethyl β-D-thioglucoside. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons. For ethyl β-D-thioglucoside, characteristic signals would be expected for the ethyl group (a triplet and a quartet) and the protons of the glucopyranose ring. The coupling constant of the anomeric proton (H-1) is particularly important for confirming the β-configuration of the glycosidic bond.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information about ethyl β-D-thioglucoside. chemscene.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly useful for non-volatile and thermally labile compounds like glycosides. wikipedia.orgtaylorfrancis.com

In FAB-MS, the sample is mixed with a liquid matrix (such as glycerol (B35011) or thioglycerol) and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.orgnih.gov This process sputters molecular ions ([M+H]⁺ or [M-H]⁻) and fragment ions from the matrix into the gas phase. wikipedia.orgnih.gov The resulting mass spectrum provides the molecular weight of the compound and, through analysis of the fragmentation pattern, information about its structure. nih.govnih.gov This technique has been widely applied to the analysis of carbohydrates and other biomolecules. taylorfrancis.comnih.gov

Development of Specific Enzyme Activity Assays for Thioglucosidases

The quantification of thioglucosidase (EC 3.2.1.147), often referred to as myrosinase, activity is crucial for understanding the enzymatic hydrolysis of thioglucosides like Ethyl β-D-thioglucoside. The development of specific and reliable enzyme assays is fundamental for characterizing enzyme kinetics, purity, and the effects of inhibitors or activators. These assays typically monitor either the depletion of the substrate or the formation of one of the reaction products, such as glucose, a thiol, or an aglycone. A variety of methodologies, including spectrophotometric, fluorometric, and chromatographic techniques, have been established to measure the activity of this enzyme class.

Spectrophotometric Assays